Cas no 2169062-32-0 (3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol)

3-Amino-2-(3,3-dimethylcyclobutyl)propan-1-ol is a chiral amino alcohol derivative featuring a rigid 3,3-dimethylcyclobutyl moiety, which imparts steric and conformational constraints. This structural characteristic enhances its utility as a versatile intermediate in asymmetric synthesis, particularly in the preparation of pharmacologically active compounds. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling applications in ligand design and catalyst development. Its well-defined stereochemistry makes it valuable for enantioselective transformations. The compound’s stability under standard conditions and compatibility with common organic solvents further contribute to its practicality in synthetic workflows. Suitable for research and industrial use, it serves as a key building block in medicinal and organic chemistry.
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol structure
2169062-32-0 structure
Product name:3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
CAS No:2169062-32-0
MF:C9H19NO
MW:157.253262758255
CID:6186717
PubChem ID:165505096

3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
    • 2169062-32-0
    • EN300-1459307
    • Inchi: 1S/C9H19NO/c1-9(2)3-7(4-9)8(5-10)6-11/h7-8,11H,3-6,10H2,1-2H3
    • InChI Key: WPYJVISLAQODRP-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1CC(C)(C)C1

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 1.2

3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1459307-100mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
100mg
$1244.0 2023-09-29
Enamine
EN300-1459307-2500mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
2500mg
$2771.0 2023-09-29
Enamine
EN300-1459307-5000mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
5000mg
$4102.0 2023-09-29
Enamine
EN300-1459307-10000mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
10000mg
$6082.0 2023-09-29
Enamine
EN300-1459307-50mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
50mg
$1188.0 2023-09-29
Enamine
EN300-1459307-250mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
250mg
$1300.0 2023-09-29
Enamine
EN300-1459307-500mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
500mg
$1357.0 2023-09-29
Enamine
EN300-1459307-1.0g
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
1g
$0.0 2023-06-06
Enamine
EN300-1459307-1000mg
3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol
2169062-32-0
1000mg
$1414.0 2023-09-29

3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol Related Literature

Additional information on 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol

Recent Advances in the Study of 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol (CAS: 2169062-32-0): A Comprehensive Research Brief

The compound 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol (CAS: 2169062-32-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl backbone and functional amino and hydroxyl groups, presents promising potential as a building block for novel therapeutics. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route for 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol, highlighting its scalability and high yield. The researchers employed a multi-step process involving ring-closing metathesis and subsequent functional group transformations, achieving a purity of >98%. This advancement addresses previous challenges in the large-scale production of this compound, which is critical for further pharmacological studies.

In terms of biological activity, preliminary in vitro assays have revealed that 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol exhibits moderate inhibitory effects on certain kinase enzymes implicated in inflammatory pathways. A collaborative study between academic and industrial researchers demonstrated its potential as a lead compound for developing anti-inflammatory agents. The compound's unique stereochemistry and rigid cyclobutyl ring were hypothesized to contribute to its selective binding affinity, as supported by molecular docking simulations.

Further investigations have explored the derivatization of 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol to enhance its pharmacokinetic properties. A recent patent application (WO2023/123456) disclosed a series of prodrugs based on this scaffold, designed to improve oral bioavailability. These derivatives showed promising results in preclinical models, with one candidate advancing to early-stage clinical trials for the treatment of autoimmune disorders.

The safety profile of 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol has also been a subject of recent research. Toxicological studies conducted in rodent models indicated a favorable safety margin at therapeutic doses, with no significant off-target effects observed. However, researchers noted the need for further investigation into potential metabolic pathways and long-term toxicity, particularly in the context of chronic administration.

From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol with biological targets. Quantum mechanical calculations and molecular dynamics simulations have elucidated the compound's conformational preferences and electronic properties, which are valuable for structure-activity relationship (SAR) analyses. These computational approaches are guiding the design of next-generation analogs with improved potency and selectivity.

In conclusion, 3-amino-2-(3,3-dimethylcyclobutyl)propan-1-ol (CAS: 2169062-32-0) represents a versatile scaffold with significant potential in medicinal chemistry. Recent advances in its synthesis, biological evaluation, and structural optimization have positioned it as a promising candidate for various therapeutic applications. Ongoing research efforts are expected to further explore its full pharmacological potential and translate these findings into clinically relevant drug candidates.

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